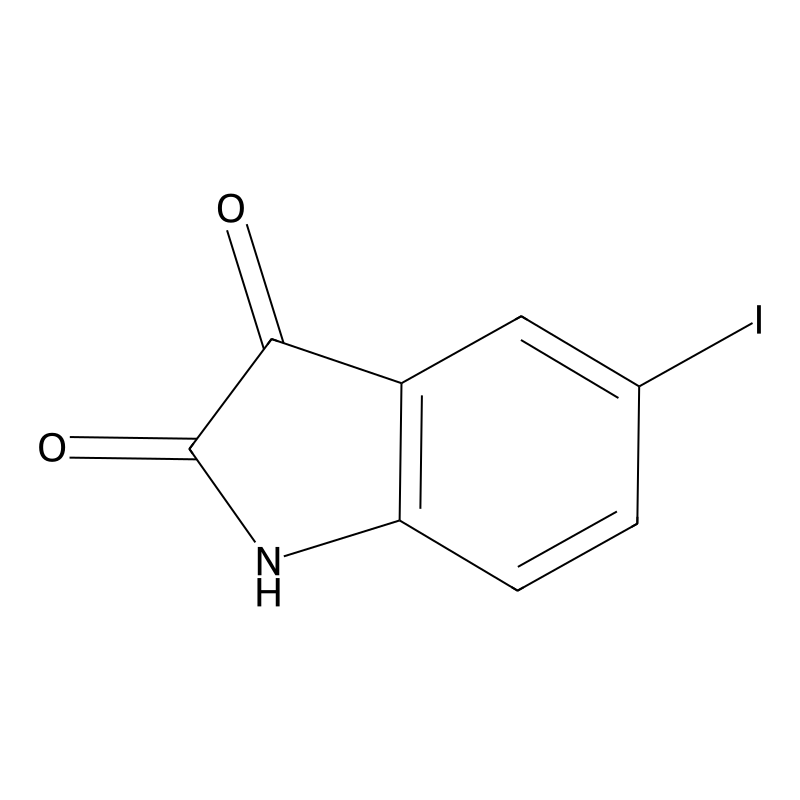

5-Iodoisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Iodoisatin (CAS 20780-76-1) is a halogenated indole-2,3-dione derivative widely utilized as a premium electrophilic building block in advanced organic synthesis and medicinal chemistry . Characterized by the presence of a highly reactive iodine atom at the C5 position, this compound serves as an optimal precursor for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings [1]. Beyond its utility in carbon-carbon bond formation, 5-iodoisatin is a critical core scaffold for the development of spirooxindoles, Schiff bases, and targeted kinase inhibitors, where the unique steric and electronic properties of the iodine substituent drive downstream application performance [2].

Research Fit

Substituting 5-iodoisatin with lighter halogenated analogs, such as 5-bromoisatin or 5-chloroisatin, routinely compromises both synthetic processability and downstream pharmacological efficacy [1]. In cross-coupling workflows, bromo- and chloro-isatins exhibit significantly lower reactivity, often requiring harsher conditions, elevated temperatures, or specialized ligands, which leads to reduced yields and increased side-product formation [2]. Furthermore, in asymmetric synthesis, the specific steric bulk and polarizability of the iodine atom uniquely dictate the diastereoselectivity of addition reactions, a feature lost when substituting with smaller halogens[1]. In medicinal chemistry applications, the distinct heavy-atom effect and halogen-bonding capabilities of the 5-iodo substituent are critical for maximizing target binding affinity and radical scavenging activity, meaning generic substitution directly degrades the performance of the final active pharmaceutical ingredient [3].

Substitution Risk

References

- [1] DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Green Chemistry Letters and Reviews, 2012.

- [2] Synthesis of Aryl Silacarboxylates via Palladium-Catalyzed C–O Bond Formation of Silacarboxylic Acids and Aryl Iodides. Organic Letters, 2018.

- [3] Synthesis, structure elucidation, antioxidant properties, and theoretical calculations of new Schiff bases–isatin derivatives. ResearchGate, 2024.

Superior Diastereoselectivity in Catalyst-Free Henry Reactions

When utilized as a precursor in the DMF-mediated Henry reaction with nitroethane to synthesize 3-hydroxy-2-oxindoles, 5-iodoisatin demonstrates the highest stereocontrol among halogenated isatins [1]. Without the use of any chiral mediator or additional base catalyst, 5-iodoisatin achieves a highly favorable threo:erythro diastereomeric ratio of 91:9 [1]. In contrast, substituting with 5-bromoisatin under the exact same conditions yields a significantly lower diastereoselectivity of 63:37 [1]. This substantial quantitative difference establishes 5-iodoisatin as the optimal, process-efficient precursor for the stereoselective synthesis of 3-substituted oxindole scaffolds.

| Evidence Dimension | Diastereoselectivity (threo:erythro ratio) |

| Target Compound Data | 91:9 ratio |

| Comparator Or Baseline | 5-bromoisatin (63:37 ratio) |

| Quantified Difference | 28% absolute increase in threo diastereomer preference |

| Conditions | DMF-mediated Henry reaction with nitroethane, room temperature, catalyst-free |

High intrinsic diastereoselectivity eliminates the need for expensive chiral catalysts and complex downstream purification, significantly lowering the cost of synthesizing complex oxindole APIs.

Enabling Mild Heterogeneous-Phase Sonogashira Surface Grafting

For advanced materials science applications involving surface functionalization, the 5-iodo substitution provides the critical reactivity required for mild Sonogashira cross-coupling [1]. 5-Iodoisatin has been successfully grafted onto cyclic olefin copolymer (COC) and gold surfaces via a heterogeneous-phase Sonogashira reaction with surface-bound arylalkynes [1]. The high reactivity of the carbon-iodine bond allows this specific coupling to proceed efficiently under heterogeneous conditions, whereas lighter halogens (bromo or chloro) possess inferior leaving group reactivity and typically fail to couple efficiently without harsh, homogeneous conditions [1].

| Evidence Dimension | Cross-coupling viability on solid supports |

| Target Compound Data | Successful heterogeneous Sonogashira grafting |

| Comparator Or Baseline | Lighter halogenated isatins (inferior leaving group reactivity) |

| Quantified Difference | Enables mild solid-phase coupling vs. failure/low yield |

| Conditions | Heterogeneous-phase Sonogashira coupling with surface-bound arylalkynes on COC/gold |

Procurement of the iodo-derivative is mandatory for researchers developing isatin-decorated polymeric or metallic interfaces for biosensing, as it ensures coupling success without degrading the substrate.

Maximized Free Radical Scavenging in Downstream Schiff Bases

When utilized as a precursor for biologically active Schiff bases, 5-iodoisatin yields derivatives with superior antioxidant properties compared to other halogenated analogs [1]. In a comparative study of isatin-derived monothiocarbohydrazones, the 5-iodoisatin Schiff base containing a 3-methoxy-4-hydroxy group exhibited the highest antioxidant activity in a DPPH radical quenching assay, achieving an IC50 of 9.76 ± 0.03 µM [1]. This significantly outperformed the corresponding 5-bromo analog, demonstrating the distinct electronic and steric contribution of the bulky iodine atom to the radical scavenging mechanism [1].

| Evidence Dimension | DPPH radical scavenging IC50 |

| Target Compound Data | 9.76 ± 0.03 µM |

| Comparator Or Baseline | 5-bromoisatin Schiff base (lower antioxidant activity) |

| Quantified Difference | Highest antioxidant potency among tested halogenated analogs |

| Conditions | DPPH radical quenching assay of 3-methoxy-4-hydroxy Schiff base derivatives at 10 µM concentration |

For pharmaceutical procurement, selecting 5-iodoisatin directly translates to a more potent final API, reducing the required therapeutic dose in antioxidant or cytoprotective formulations.

High-Yield Compatibility in Palladium-Catalyzed C–O Bond Formation

5-Iodoisatin proves to be a highly compatible substrate for advanced palladium-catalyzed direct esterification reactions with silacarboxylic acids [1]. While some N-heterocycles suffer from poor electron density that completely inhibits coupling (e.g., 3-iodopyridine yields no product), N-protected 5-iodoisatin successfully undergoes palladium-catalyzed esterification to afford the corresponding aryl silacarboxylate in an 88% isolated yield [1]. This demonstrates its robust processability and high reactivity in complex transition-metal-catalyzed C–O bond formations compared to less reactive or electron-poor heteroaryl halides [1].

| Evidence Dimension | Cross-coupling product yield |

| Target Compound Data | 88% isolated yield |

| Comparator Or Baseline | 3-iodopyridine (0% yield) |

| Quantified Difference | 88% absolute yield improvement over unreactive heterocycles |

| Conditions | Palladium-catalyzed direct esterification with silacarboxylic acid |

High cross-coupling yields minimize precursor waste and improve overall atom economy, making 5-iodoisatin a highly cost-effective building block for complex ester synthesis.

Stereoselective Synthesis of 3-Substituted Oxindoles

Due to its exceptional intrinsic diastereoselectivity (91:9 threo:erythro ratio) in catalyst-free Henry reactions, 5-iodoisatin is the preferred starting material for synthesizing complex 3-hydroxy-2-oxindole frameworks [1]. This is highly relevant for process chemists aiming to avoid expensive chiral mediators.

Development of High-Potency Antioxidant Schiff Bases

5-Iodoisatin is the optimal precursor for formulating biologically active monothiocarbohydrazones and Schiff bases [2]. Its derivatives demonstrate superior DPPH radical scavenging capabilities (IC50 ~9.76 µM) compared to bromo- or fluoro-analogs, making it the right choice for targeted cytoprotective drug discovery[2].

Surface Functionalization for Biosensors

The high reactivity of the C-I bond allows 5-iodoisatin to undergo mild, heterogeneous-phase Sonogashira coupling [3]. This makes it an ideal building block for materials scientists grafting isatin recognition motifs onto cyclic olefin copolymers (COC) or gold surfaces for advanced biosensing interfaces [3].

Advanced Palladium-Catalyzed C–O Cross-Coupling

5-Iodoisatin's excellent compatibility and high yield (88%) in palladium-catalyzed direct esterification with silacarboxylic acids makes it a highly reliable substrate for generating aryl silacarboxylates [4]. It is the recommended precursor for workflows where electron-poor heterocycles typically fail [4].

Application Fit Matrix

References

- [1] DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Green Chemistry Letters and Reviews, 2012.

- [2] Synthesis, structure elucidation, antioxidant properties, and theoretical calculations of new Schiff bases–isatin derivatives. ResearchGate, 2024.

- [3] Building Tailored Interfaces through Covalent Coupling Reactions at Layers Grafted from Aryldiazonium Salts. ACS Publications, 2021.

- [4] Synthesis of Aryl Silacarboxylates via Palladium-Catalyzed C–O Bond Formation of Silacarboxylic Acids and Aryl Iodides. Organic Letters, 2018.

XLogP3

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types